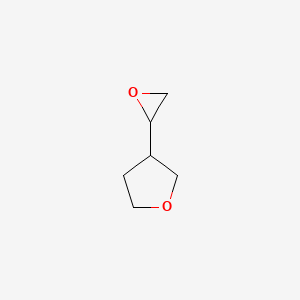

3-(2-Oxiranyl)tetrahydrofuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(oxiran-2-yl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-7-3-5(1)6-4-8-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMSSMIBAFJYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2 Oxiranyl Tetrahydrofuran and Its Derivatives

Stereoselective and Enantioselective Synthesis

The controlled synthesis of specific stereoisomers of 3-(2-Oxiranyl)tetrahydrofuran is paramount for understanding its biological activity and for its application as a chiral building block. Numerous strategies have been developed to achieve high levels of stereocontrol, broadly categorized into diastereoselective and enantioselective approaches.

Diastereoselective Epoxidation Strategies

One of the most direct approaches to introduce the oxiranyl moiety with specific stereochemistry is through the diastereoselective epoxidation of a vinyltetrahydrofuran precursor. The inherent stereochemistry of the tetrahydrofuran (B95107) ring can direct the epoxidation of the adjacent double bond. For instance, the reaction of a chiral homoallylic alcohol can be used to synthesize 2,3,5-trisubstituted iodo-tetrahydrofurans with defined stereochemistry. nottingham.ac.uk The stereochemical outcome of these reactions is often dictated by the directing influence of nearby functional groups, such as hydroxyl groups, which can coordinate to the epoxidizing agent and deliver it to one face of the double bond preferentially.

The choice of epoxidation reagent is also critical. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can lead to mixtures of diastereomers, while other systems, including those involving kinetic resolution, can provide higher selectivity. ic.ac.uk For example, the reaction of an alkene with m-CPBA can result in a mixture of epoxides, which can then be separated chromatographically to isolate the desired diastereomer. ic.ac.uk

Asymmetric Cycloaddition Reactions for Tetrahydrofuran Ring Formation

Asymmetric cycloaddition reactions represent a powerful and convergent strategy for constructing the tetrahydrofuran ring with high enantioselectivity. These reactions typically involve the [3+2] cycloaddition of a three-atom component and a two-atom component, often catalyzed by a chiral Lewis acid or organocatalyst. nih.gov This approach allows for the simultaneous formation of multiple stereocenters in a single step.

While not directly forming this compound, the principles of [3+2] cycloadditions are well-illustrated by the reaction of indoles with various partners. For instance, a dearomative [3+2] cycloaddition between indoles and vinyldiazo reagents has been enabled by a chromium photocatalyst, yielding densely functionalized indoline compounds with exclusive regioselectivity. nih.gov Similarly, a copper(II) triflate-catalyzed [3+2] cycloaddition of indole-3-acrylate with p-benzoquinone has been developed to construct indole-tethered benzofuran scaffolds. rsc.org These examples highlight the potential of cycloaddition strategies in building complex heterocyclic systems with controlled stereochemistry.

A significant advancement in tetrahydrofuran synthesis involves the [3+2] annulation of donor-acceptor (D-A) cyclopropanes with aldehydes and ketones. semanticscholar.orgnih.gov This method provides access to highly substituted tetrahydrofurans with excellent enantioselectivity. In one approach, a chiral bifunctional Brønsted base catalyzes the reaction, activating racemic β-cyclopropyl ketones for annulation with a range of carbonyl compounds. dntb.gov.uaresearchgate.net

This reaction exhibits interesting diastereoselectivity that is dependent on the nature of the aldehyde. Aromatic aldehydes tend to yield cis-2,5-substituted tetrahydrofurans, while aliphatic aldehydes favor the trans-cycloadduct. dntb.gov.uaresearchgate.net The reaction is also effective with ketones, producing spiro tetrahydrofurans in high yields and enantioselectivities. nih.govresearchgate.net Lewis acids such as Sn(OTf)₂ can also catalyze the diastereoselective [3+2] annulation of cyclopropanes with aldehydes. nih.gov

| Catalyst System | Reactants | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Chiral N,N′-dioxide/Ni(II) | Heterosubstituted Alkenes and Oxiranes | Chiral Highly Substituted Tetrahydrofurans | up to 92/8 | up to 99% |

| ((t)Bu-pybox)MgI₂ | Donor-Acceptor Cyclopropanes and Aldehydes | Enantioenriched Tetrahydrofuran Derivatives | Single diastereomers | up to 97:3 er |

| Chiral Bifunctional Brønsted Base | Donor-Acceptor Cyclopropanes and Aldehydes/Ketones | Enantioenriched 2,3,5-Substituted Tetrahydrofurans | Good | up to >99% |

Catalytic Asymmetric Hydroboration of Dihydrofurans followed by Oxidation

Another powerful strategy for introducing chirality into the tetrahydrofuran ring is through the catalytic asymmetric hydroboration of a dihydrofuran precursor. This reaction involves the addition of a boron-hydrogen bond across the double bond of the dihydrofuran, followed by oxidation of the resulting organoborane to introduce a hydroxyl group. The use of a chiral catalyst ensures that the hydroboration occurs enantioselectively, leading to a chiral alcohol.

Recent advancements have focused on the asymmetric remote hydroboration of olefins as an efficient method for constructing chiral boronic esters. rsc.org While conventional methods often rely on directing groups, newer approaches are expanding the substrate scope. The resulting chiral boronic esters can be further functionalized, providing a versatile entry point to a variety of chiral tetrahydrofuran derivatives.

Intramolecular Cyclization Approaches for Tetrahydrofuran Ring Construction

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, providing a reliable means to construct the tetrahydrofuran ring. nih.govorganic-chemistry.org These reactions typically involve the formation of a carbon-oxygen bond through the attack of a tethered hydroxyl group onto an electrophilic center.

One common strategy is the intramolecular SN2 reaction of a hydroxyl nucleophile with an alkyl halide or sulfonate. nih.gov The stereocenters in the final product are often pre-set in the acyclic precursor. More advanced methods aim to generate stereocenters during the cyclization process itself. For example, the ring expansion of 2,3-epoxyalcohols to tetrahydrofurans can proceed through a double SN2 process. nih.gov

Palladium-catalyzed asymmetric allylic cycloaddition of vinyl epoxides with β-keto enol ethers has also emerged as an efficient method for synthesizing functionalized chiral tetrahydrofuran acetals. nih.gov Additionally, organoselenium catalysis can facilitate the efficient synthesis of oxygen heterocycles via exo-cyclization under mild conditions. organic-chemistry.org

| Cyclization Strategy | Key Features |

| Intramolecular SN2 | Classical and reliable; stereocenters often pre-set in the precursor. |

| Epoxyalcohol Ring Expansion | Double SN2 process that can generate stereocenters. |

| Pd-Catalyzed Cycloaddition | Efficient for functionalized chiral tetrahydrofuran acetals. nih.gov |

| Organoselenium Catalysis | Mild conditions, exo-cyclization with good regioselectivity. organic-chemistry.org |

| Radical Cyclization | Reductive cyclization of organotellurium and organoselenium intermediates can provide trans-2,4-disubstituted tetrahydrofurans. acs.org |

Acid-Mediated 5-endo-tet Cyclization

The intramolecular cyclization of epoxy alcohols is a fundamental approach to tetrahydrofuran synthesis. Generally, these reactions are governed by Baldwin's rules, which predict that exo cyclization pathways are favored over endo pathways for forming five-membered rings. The 5-endo cyclization suffers from poor orbital overlap in the transition state, making it a disfavored process. nih.gov

However, specific conditions have been developed to promote the regioselective 5-endo-tet cyclization. Research has shown that the use of magnesium halide salt additives can significantly influence the reaction's outcome. For instance, treating a 3,4-epoxybutanol with a catalytic amount of magnesium iodide (MgI₂) can yield the 2,3-cis-disubstituted tetrahydrofuran product. nih.gov The magnesium salt is believed to mediate the conversion of the epoxide into a halohydrin intermediate, which then undergoes cycloetherification, favoring the 5-endo pathway. nih.gov While this method enhances regioselectivity for the desired product, it can sometimes result in a slight loss of stereochemical purity. nih.gov In contrast to the successful cyclization of 2-hydroxyalkyl-aziridines via a 5-endo-tet pathway, the corresponding reaction for oxiranes under similar mild conditions has been reported as unsuccessful, often requiring a different sequence of Sₙ2 substitution followed by cyclization. rsc.org

Palladium-Catalyzed Cyclizations

Palladium catalysis offers a versatile and powerful platform for the synthesis of tetrahydrofurans through various mechanistic pathways. These methods often allow for the formation of both C-C and C-O bonds with high levels of control.

One notable strategy involves the palladium-catalyzed [3+2] annulation of 2-vinylepoxides with activated alkenes. nih.gov Another significant approach is the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. This reaction proceeds via the intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate, forming both a C-C and a C-O bond with diastereoselectivities reported to be as high as >20:1. organic-chemistry.org

Palladium(II)-mediated oxidative cyclization of carbonyl-functionalized precursors has also emerged as a promising method. nih.gov For example, O-aryl cyclic vinylogous esters can undergo a dehydrogenative intramolecular arylation at the vinylic carbon under palladium catalysis to assemble versatile benzofuran frameworks, which are structurally related to substituted tetrahydrofurans. nih.gov Kinetic isotope effect studies suggest that the C(aryl)-H bond cleavage may be the rate-determining step in these transformations. nih.gov

| Palladium-Catalyzed Method | Precursors | Key Transformation | Reference |

| Annulation | 2-Vinylepoxides, Activated Alkenes | [3+2] Cycloaddition | nih.gov |

| C-C/C-O Bond Formation | γ-Hydroxy Alkenes, Aryl Bromides | Intramolecular Olefin Insertion | organic-chemistry.org |

| Oxidative Cyclization | O-Aryl Cyclic Vinylogous Esters | Dehydrogenative Intramolecular Arylation | nih.gov |

Cobalt-Catalyzed Oxidative Cyclization

The Mukaiyama aerobic oxidative cyclization has become a prominent method for the diastereoselective synthesis of 2,5-trans-substituted tetrahydrofuran rings from γ-hydroxy olefins. uwo.caresearchgate.net This reaction is recognized as an atom- and step-economical process that utilizes molecular oxygen as the stoichiometric oxidant. acs.orgnih.gov

The development of novel cobalt catalysts has significantly enhanced the efficiency and applicability of this methodology. A second-generation, water-soluble catalyst, Co(nmp)₂, was developed and shown to provide superior yields and greatly simplified purification compared to earlier catalysts. acs.org This improved catalyst system facilitates a straightforward aqueous workup, replacing the need for difficult column chromatography. acs.org The stereochemical outcome of the Hartung-Mukaiyama cyclization is largely dependent on the substitution pattern and relative configuration of the starting γ-hydroxy olefins. nih.gov This strategy has been successfully applied in the total synthesis of complex natural products such as aplysiallene and bullatacin. uwo.caacs.org

| Catalyst | Substrate | Product | Key Features |

| Cobalt(II) complexes (e.g., Co(modp)₂, Co(nmp)₂) | γ-Hydroxy Olefins (Pentenols) | 2,5-trans-Substituted Tetrahydrofurans | Aerobic oxidation, high diastereoselectivity, improved yields and purification with second-generation catalysts. uwo.caacs.org |

Relay Catalysis for Asymmetric Tetrahydrofuran Synthesis

Relay catalysis, where two or more catalysts work sequentially in a single pot to achieve a complex transformation, has been effectively applied to the asymmetric synthesis of chiral tetrahydrofurans. One such system combines an achiral rhodium catalyst with a chiral ruthenium catalyst to produce tetrahydrofuran derivatives with two vicinal stereocenters. nih.govsemanticscholar.org

This process involves the coupling of cinnamyl chlorides with diazo esters, catalyzed by achiral Rh₂(OAc)₄ and a chiral pyridine-oxazoline-ligated Cp*Ru catalyst. nih.govacs.org The reaction proceeds by generating silyl enol ethers in situ as key nucleophilic intermediates. semanticscholar.org This dual catalytic system demonstrates excellent catalyst compatibility, regioselectivity, and good enantioselectivity. nih.gov Computational studies have indicated that the Ru-centered chirality plays a crucial role in controlling the stereochemical outcome of the reaction. semanticscholar.org

Chiral Pool Approaches for Precursor Synthesis

The chiral pool refers to the collection of abundant, inexpensive, and enantiopure natural products, such as amino acids, sugars, and terpenes, that can be used as starting materials in synthesis. wikipedia.org This approach is highly efficient as it incorporates pre-existing stereocenters into the target molecule, preserving chirality throughout the reaction sequence. wikipedia.org

Desymmetrization Strategies in Tetrahydrofuran Synthesis

Desymmetrization has emerged as a powerful strategy for the efficient construction of complex molecules from readily available symmetrical precursors. rsc.org This approach simplifies synthetic design and allows for the precise installation of chirality.

In the context of tetrahydrofuran synthesis, a notable example is the desymmetrization of meso- or C₂-symmetric diols using palladium-catalyzed allylation reactions to generate highly substituted tetrahydrofuran products. nih.gov Another innovative method involves the regioselective desymmetrization of diaryltetrahydrofurans through a directed ortho-lithiation. researchgate.net This reaction can be performed efficiently in greener solvents like cyclopentyl methyl ether, often with better yields and selectivity compared to traditional ethereal solvents. researchgate.net These strategies highlight the utility of desymmetrization in creating complex chiral tetrahydrofuran structures from simple, achiral starting materials.

Novel Synthetic Routes and Transformations

The field of tetrahydrofuran synthesis continues to evolve with the development of novel catalytic systems and reaction pathways. Recent advancements have focused on increasing efficiency, substrate scope, and stereocontrol.

[3+2] Cycloaddition with Ni(II) Catalysis : An efficient diastereo- and enantioselective [3+2] cycloaddition of heterosubstituted alkenes with oxiranes has been developed using a chiral N,N′-dioxide/Ni(II) catalyst. This method allows for the selective C-C bond cleavage of epoxides to afford a variety of highly substituted chiral tetrahydrofurans in high yields and enantioselectivities. figshare.com

Redox-Relay Heck Reaction : An operationally simple strategy for synthesizing substituted tetrahydrofurans from cis-butene-1,4-diol is based on a redox-relay Heck reaction. This process generates cyclic hemiacetals that can be subsequently reduced to provide 3-aryl tetrahydrofurans. organic-chemistry.org

Organoselenium Catalysis : The use of organoselenium catalysts enables the efficient synthesis of tetrahydrofurans via exo-cyclization under mild conditions. In the presence of 1-fluoropyridinium triflate, this reaction exhibits good functional group tolerance and excellent regioselectivity. organic-chemistry.org

Functionalization of Tetrahydrofuran via Ring-Opening

The inherent stability of the tetrahydrofuran ring presents a significant challenge for synthetic chemists. However, modern catalytic and activation methods have enabled its use as a versatile precursor. These approaches typically involve activating the C-O bond to facilitate nucleophilic attack and subsequent ring cleavage.

Trifluoromethanesulfonic anhydride (Tf2O) has been identified as a potent electrophilic activator for the regioselective ring-opening of tetrahydrofuran. acs.orgnih.gov This method is operationally simple and efficient for creating valuable molecular structures. nih.gov The reaction proceeds through the activation of THF by Tf2O, which generates a highly electrophilic THF-triflate intermediate. acs.orgnih.gov This intermediate is susceptible to attack by a variety of nucleophiles.

The process can involve two different nucleophiles in a "heteronucleophilic" approach. For instance, the THF-triflate intermediate can trigger the nucleophilicity of nitriles (Nu1), leading to a regioselective ring-opening in the presence of a second, different nucleophile (Nu2), such as acids, primary alcohols, or potassium iodide. acs.orgnih.gov This sequential addition allows for the synthesis of diverse monomeric products. acs.org The choice of the second nucleophile plays a critical role in the reaction outcome, with its nucleophilicity determining the final product structure. nih.gov

Table 1: Nucleophiles Used in Tf2O-Promoted THF Ring-Opening

| Nucleophile Type (Nu2) | Resulting Product Type |

|---|---|

| Carboxylic Acids | Monomeric Esters |

| Primary Alcohols | Monomeric Ethers |

| Potassium Iodide | Monomeric Iodides |

This table summarizes the types of products obtained based on the secondary nucleophile used in the reaction sequence.

Frustrated Lewis Pairs (FLPs) represent a powerful strategy for the activation of small molecules, including the cleavage of the otherwise inert C-O bonds in THF. nih.gov FLP chemistry utilizes a combination of a sterically hindered Lewis acid and Lewis base that are unable to neutralize each other, allowing them to act in concert on a substrate molecule. nih.gov

Theoretical and experimental studies have shown that intramolecular FLPs, particularly those featuring a phosphine Lewis base and an aluminum-based Lewis acid on a dimethylxanthene scaffold, can effectively catalyze the ring-opening of THF. nih.govresearchgate.netfigshare.com The mechanism involves the initial activation of THF at the Lewis acidic aluminum center, followed by a nucleophilic attack from the basic phosphine center on the α-carbon of the THF ring. researchgate.net

The efficiency of this ring-opening reaction is highly dependent on the structural and electronic properties of the FLP. nih.govnih.gov Key findings from density functional theory (DFT) studies include:

LA-LB Distance: A shorter distance between the Lewis acidic and Lewis basic centers of the FLP leads to greater orbital overlap with THF and a lower activation barrier for the ring-opening reaction. nih.govnih.gov

Substituent Effects: Increasing the Lewis acidity of the aluminum center, for example by using electron-withdrawing C6F5 groups instead of mesityl (Mes) groups, can increase the reaction rate significantly. researchgate.net

Table 2: Calculated Activation Barriers for THF Ring-Opening by Al/G15-Based FLPs

| Lewis Base (G15) | Al···G15 Distance (Å) | Free Activation Energy (kcal/mol) |

|---|---|---|

| P | 2.655 | 29.6 |

| As | 2.787 | 33.8 |

| Sb | 2.934 | 39.6 |

| Bi | 3.544 | 47.7 |

Data from theoretical studies showing the correlation between the distance of the Lewis acid (Al) and Lewis base (G15) centers and the calculated free activation energy for the ring-opening of THF. nih.gov

Cobalt catalysts provide another avenue for the functionalization of cyclic ethers through ring-opening carbonylation. Specifically, dicobalt octacarbonyl, Co2(CO)8, has been shown to catalyze the carbonylation of ethers like THF. rsc.orgrsc.org

In this transformation, N-(trimethylsilyl)amines are used to direct the ring-opening carbonylation of THF in the presence of a catalytic amount of Co2(CO)8 under carbon monoxide pressure. rsc.orgrsc.org The reaction results in the formation of siloxy amides, effectively incorporating a carbonyl group and an amine-derived moiety into the molecule derived from the original ether. rsc.org This method is applicable to a variety of cyclic ethers, including oxiranes and oxetane, demonstrating its versatility. rsc.org

Epoxide Ring-Opening Reactions

The oxiranyl group in this compound is a strained three-membered ring, making it a highly valuable functional handle for further molecular elaboration. The ring-opening of this epoxide can be achieved under various conditions, typically involving nucleophilic attack on one of the epoxide carbons.

The cyanide anion (CN-) is an effective carbon nucleophile capable of opening epoxide rings. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net In the context of this compound, the cyanide ion would attack one of the electrophilic carbon atoms of the oxirane ring, leading to the cleavage of a C-O bond. This attack results in the formation of a β-hydroxynitrile, a versatile intermediate for further synthetic transformations. The regioselectivity of the attack (i.e., which of the two epoxide carbons is attacked) can be influenced by steric and electronic factors of the substrate and the reaction conditions.

Lewis acids are frequently employed to activate the epoxide ring, enhancing its electrophilicity and facilitating ring-opening by even weak nucleophiles. arkat-usa.org The Lewis acid coordinates to the oxygen atom of the oxirane, polarizing the C-O bonds and making the carbon atoms more susceptible to nucleophilic attack. arkat-usa.orgmdpi.com

A wide range of Lewis acids can be used for this purpose, including boron trifluoride-tetrahydrofuran (BF3-THF) and trimethylsilyl triflate (TMSOTf). arkat-usa.org This catalytic activation enables a variety of transformations. For instance, Lewis acid catalysis facilitates the formal [3+2] cycloaddition between epoxides and alkenes to furnish substituted tetrahydrofurans. mdpi.com The choice of Lewis acid and reaction conditions is crucial for controlling the regioselectivity and stereospecificity of the ring-opening reaction, which typically proceeds with inversion of configuration at the attacked carbon center. arkat-usa.org

Radical Reactions Involving Epoxides

Radical reactions provide a powerful tool for the synthesis of tetrahydrofuran derivatives from precursors containing an epoxide ring. These reactions typically involve the homolytic cleavage of a C-O bond within the epoxide, generating a radical intermediate that can undergo subsequent cyclization.

One of the prominent methods involves the use of transition-metal radical sources. For instance, bis(cyclopentadienyl)titanium(III) chloride (Cp₂TiCl), generated in situ from titanocene dichloride (Cp₂TiCl₂) and zinc dust, is effective in mediating the radical cyclization of epoxides. acs.orgresearchgate.net This reagent facilitates the homolytic opening of the epoxide ring to form a β-titanoxyl radical, which can then cyclize onto a suitably positioned unsaturated moiety, such as an alkyne or an alkene. researchgate.netnih.gov The regioselectivity of the epoxide opening is influenced by the stability of the resulting radical intermediate. acs.org These cyclizations can proceed with a high degree of stereoselectivity, although the stereochemistry of the original epoxide is not always retained in the final product. acs.org The use of Lewis acids has been shown to influence the diastereoselectivity in such radical cyclizations.

Another approach involves the ring-opening of epoxides with organochalcogenide reagents, such as benzeneselenolate or benzenetellurolate, followed by radical cyclization of the resulting intermediate. acs.org For example, monosubstituted epoxides can be opened regioselectively at the least sterically hindered position to afford β-hydroxyalkyl selenides or tellurides. acs.org After O-allylation or O-propargylation, these intermediates can undergo reductive radical cyclization in the presence of a radical initiator like tributyltin hydride and AIBN. acs.org These reactions often show a preference for the formation of trans-2,4-disubstituted tetrahydrofurans, which can be rationalized by a chair-like transition state where the 2-substituent adopts a pseudoequatorial position. acs.org The diastereoselectivity of these reductive cyclizations can be further enhanced by conducting the reaction at lower temperatures with triethylborane as the initiator. acs.org

Samarium(II) iodide (SmI₂) is another reagent capable of promoting single-electron transfer to epoxides, generating radical intermediates for subsequent reactions. nih.govrsc.orgwikipedia.org The high oxophilicity of samarium often leads to well-defined transition states and excellent stereoselectivity in SmI₂-mediated reactions. rsc.org

| Method | Reagents | Key Intermediate | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Titanocene-Mediated Cyclization | Cp₂TiCl₂/Zn | β-Titanoxyl radical | Often forms trans products; stereochemistry of epoxide may not be retained. | acs.orgresearchgate.net |

| Reductive Cyclization of Organoselenides | 1. PhSeH, NaH 2. Allyl bromide 3. Bu₃SnH, AIBN | Carbon-centered radical after Se extrusion | Predominantly trans-2,4-disubstituted tetrahydrofurans. | acs.org |

| Reductive Cyclization of Organotellurides | 1. PhTeH, NaH 2. Allyl bromide 3. Photolysis with (Bu₃Sn)₂ | Carbon-centered radical after Te extrusion | Predominantly trans-2,4-disubstituted tetrahydrofurans. | acs.org |

Reactions Involving Oxiranyl Anions

While epoxides are commonly regarded as electrophiles, the generation and reaction of oxiranyl anions, where a carbon atom of the epoxide ring bears a negative charge, offers a unique approach to introduce the oxiranyl group as a nucleophile. jst.go.jp This methodology allows for the formation of new carbon-carbon bonds directly at the epoxide ring.

The generation of oxiranyl anions can be achieved through several methods. One common strategy is the deprotonation of an α-proton of the epoxide ring using a strong, sterically hindered base. Lithium 2,2,6,6-tetramethylpiperidide (LTMP) has proven effective for the α-lithiation of terminal epoxides. nih.govorganic-chemistry.org The resulting α-lithiated epoxides are typically unstable carbenoids but can be trapped in situ with various electrophiles. nih.gov For example, interception of the α-lithiated epoxide with triphenylphosphine leads to the formation of a β-lithiooxyphosphonium ylide, which can then participate in Wittig-type reactions. nih.gov

Another strategy involves the use of stabilizing groups on the epoxide ring. Sulfonyl-stabilized oxiranyl anions, for instance, have been successfully employed in the synthesis of complex polycyclic ether marine natural products. nih.gov The sulfonyl group enhances the acidity of the adjacent proton, facilitating deprotonation, and stabilizes the resulting anion. These stabilized anions can then react with a range of electrophiles.

Furthermore, "remote" oxiranyl anions have been generated by deprotonating a β-proton of an oxiranyl system containing a chelating group, such as an ester or a ketone. researchgate.net The resulting anion is stabilized by chelation between the lithium cation and the carbonyl oxygen, forming a five-membered cyclic intermediate. These stabilized remote anions can undergo stereoselective alkylation reactions. researchgate.net

| Method of Generation | Base/Reagent | Subsequent Reaction | Product Type | Reference |

|---|---|---|---|---|

| α-Lithiation of Terminal Epoxides | Lithium 2,2,6,6-tetramethylpiperidide (LTMP) | Trapping with electrophiles (e.g., Ph₃P) | Functionalized alkenes (via ylides) | nih.gov |

| Deprotonation of Sulfonyl-Stabilized Epoxides | Strong base (e.g., n-BuLi) | Alkylation, aldol-type reactions | Substituted epoxides | nih.gov |

| Deprotonation of β-proton with Chelation | Strong base (e.g., LDA) | Stereoselective alkylation | β-Alkylated epoxides | researchgate.net |

Olefin Functionalization Strategies

The dihydroxylation of alkenes is a fundamental transformation in organic synthesis that introduces two hydroxyl groups across a double bond. When applied to an alkene bearing an oxiranyl substituent, this reaction can lead to polyhydroxylated structures with high stereocontrol. The most common methods for dihydroxylation afford syn-diols.

Osmium tetroxide (OsO₄) is a highly reliable reagent for the syn-dihydroxylation of alkenes. wikipedia.orgmasterorganicchemistry.com Due to its toxicity and expense, it is often used in catalytic amounts in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation, or potassium ferricyanide in the Sharpless asymmetric dihydroxylation. wikipedia.orgorganic-chemistry.org The reaction proceeds through a concerted [3+2] cycloaddition of the osmium tetroxide to the alkene, forming a cyclic osmate ester intermediate. wikipedia.org Subsequent hydrolysis of this intermediate yields the cis-diol. The presence of an oxiranyl group in the vicinity of the double bond is not expected to interfere with this reaction, allowing for the selective dihydroxylation of the alkene. The stereochemical outcome will be a syn-diol, with the facial selectivity potentially influenced by the stereochemistry of the existing epoxide ring.

Another reagent for syn-dihydroxylation is potassium permanganate (KMnO₄) under cold, basic conditions. libretexts.org While effective, KMnO₄ is a stronger oxidizing agent than OsO₄ and can sometimes lead to over-oxidation and lower yields. masterorganicchemistry.comlibretexts.org

| Reagent System | Stereochemistry | Key Features | Reference |

|---|---|---|---|

| OsO₄ (catalytic), NMO (stoichiometric) | Syn-dihydroxylation | High yields, reliable, mild conditions. | organic-chemistry.org |

| OsO₄ (catalytic), K₃[Fe(CN)₆], chiral ligand | Syn-dihydroxylation (enantioselective) | Sharpless asymmetric dihydroxylation, provides chiral diols. | wikipedia.org |

| Cold, basic KMnO₄ | Syn-dihydroxylation | Less expensive than OsO₄, but risk of over-oxidation. | libretexts.org |

Hydroboration-oxidation is a two-step process that converts an alkene into an alcohol with anti-Markovnikov regioselectivity and syn-stereochemistry. organic-chemistry.org In the first step, a borane reagent (e.g., BH₃·THF or 9-BBN) adds across the double bond, with the boron atom attaching to the less substituted carbon. In the second step, the resulting organoborane is oxidized, typically with hydrogen peroxide and a base, to replace the carbon-boron bond with a carbon-hydroxyl bond, with retention of stereochemistry.

When applied to an oxiranyl-substituted alkene, such as a vinyl epoxide, the hydroboration-oxidation reaction is expected to proceed on the alkene moiety with high selectivity, as the epoxide is generally unreactive under these conditions. The regioselectivity will favor the placement of the hydroxyl group on the terminal carbon of the vinyl group, leading to a primary alcohol. The stereochemistry of the addition of the hydrogen and hydroxyl group will be syn. The presence of the adjacent epoxide ring can influence the facial selectivity of the borane addition.

Interestingly, the hydroboration of epoxides themselves has been studied, leading to a regiodivergent ring-opening. rwth-aachen.deacs.org For instance, magnesium-catalyzed hydroboration of terminal epoxides can yield either branched or linear alcohols depending on the catalyst and substrate. rwth-aachen.deacs.org However, for the functionalization of an oxiranyl-substituted alkene, the reaction at the double bond is the primary transformation.

| Step | Reagents | Transformation | Regioselectivity | Stereochemistry | Reference |

|---|---|---|---|---|---|

| 1. Hydroboration | BH₃·THF, 9-BBN, or other boranes | Addition of H and B across the C=C bond | Anti-Markovnikov (boron on less substituted carbon) | Syn-addition | organic-chemistry.org |

| 2. Oxidation | H₂O₂, NaOH | Replacement of C-B bond with C-OH bond | - | Retention of stereochemistry | organic-chemistry.org |

Rearrangement Reactions Facilitating Tetrahydrofuran Formation

Rearrangement reactions of epoxy alcohols provide an elegant pathway to construct the tetrahydrofuran ring, often with excellent stereocontrol. One of the most well-known of these is the Payne rearrangement , which is the reversible isomerization of a 2,3-epoxy alcohol to a 1,2-epoxy alcohol under basic conditions. organicreactions.orgwikipedia.org This equilibrium proceeds with inversion of configuration at the carbon being attacked by the hydroxyl group. wikipedia.org While the Payne rearrangement itself is an epoxide migration, it can be coupled with a subsequent intramolecular cyclization to form a tetrahydrofuran ring if a suitable nucleophile is present or generated. For instance, the newly formed alkoxide in the rearranged epoxide can be trapped intramolecularly.

More directly, acid-catalyzed rearrangements of epoxy alcohols can lead to the formation of tetrahydrofuran derivatives. The outcome of these cyclizations can be highly dependent on the nature of any protecting groups present on the alcohol. For example, treatment of trans-disubstituted epoxides bearing a pendant alcohol protected as an ester or carbamate with a Lewis acid like boron trifluoride diethyl etherate can result in the formation of tetrahydrofurans with a syn relationship between adjacent stereocenters. synthical.comresearchgate.net This is proposed to occur via an initial attack of the carbonyl oxygen of the ester or carbamate on the activated epoxide. synthical.comresearchgate.net In contrast, if the pendant alcohol is unprotected or protected as an ether, the acid-catalyzed cyclization of a trans-disubstituted epoxide typically yields a tetrahydrofuran with an anti configuration at the contiguous stereocenters, consistent with a direct Sₙ2 attack of the hydroxyl group on the epoxide. synthical.comresearchgate.net

The intramolecular ring-opening of epoxides by a tethered alcohol is a common strategy for tetrahydrofuran synthesis and is a key step in the biosynthesis of many polyether natural products. nih.gov This cyclization generally follows Baldwin's rules, with the 5-exo-tet cyclization being favored over a 6-endo-tet cyclization. nih.gov

| Reaction Type | Conditions | Key Transformation | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Payne Rearrangement | Basic (e.g., NaOH, NaH) | Reversible migration of epoxide in a 2,3-epoxy alcohol. | Inversion at the center of nucleophilic attack. | organicreactions.orgwikipedia.org |

| Acid-Catalyzed Rearrangement (Ester/Carbamate) | Lewis acid (e.g., BF₃·OEt₂) | Cyclization of a protected epoxy alcohol to a tetrahydrofuran. | Syn stereocenters. | synthical.comresearchgate.net |

| Acid-Catalyzed Rearrangement (Alcohol/Ether) | Lewis acid (e.g., BF₃·OEt₂) | Cyclization of a protected epoxy alcohol to a tetrahydrofuran. | Anti stereocenters. | synthical.comresearchgate.net |

| Intramolecular Epoxide Opening | Acidic or basic conditions | Direct Sₙ2 cyclization of a hydroxy epoxide. | Follows Sₙ2 inversion at the electrophilic carbon. | nih.govnih.gov |

Transition Metal-Catalyzed Processes for C-C and C-O Bond Formation

Transition metal catalysis offers a versatile platform for the formation of both carbon-carbon (C-C) and carbon-oxygen (C-O) bonds in the synthesis of tetrahydrofuran derivatives from epoxide-containing precursors. These methods often proceed under mild conditions and with high levels of selectivity.

Rhodium catalysts have been shown to be effective for the ring-opening of vinyl epoxides. For example, the dimeric complex [Rh(CO)₂Cl]₂ catalyzes the reaction of vinyl epoxides with alcohols and aromatic amines at room temperature. acs.org This reaction proceeds with excellent regio- and diastereoselectivity, affording trans-1,2-alkoxy alcohols or amino alcohols, respectively. acs.org The regioselectivity is complementary to that observed in palladium-catalyzed ring-opening reactions of similar substrates. Rhodium catalysts are also widely used in C-H activation reactions, which can be applied to form C-C bonds in complex molecules. nih.govunt.edu

Palladium catalysts are also prominent in the synthesis of tetrahydrofurans from epoxy-alkenes. For instance, palladium-catalyzed [3+2] cycloadditions of vinyl epoxides with alkenes can construct the tetrahydrofuran ring.

The development of C-C and C-O bond-forming reactions using earth-abundant and non-precious transition metals is an area of growing interest. Iron and copper catalysts, for example, have been used for intramolecular C-O bond formation in the synthesis of benzo[b]furans, a strategy that could be adapted for the synthesis of other furan-containing structures.

| Metal Catalyst | Reaction Type | Substrate | Product | Reference |

|---|---|---|---|---|

| Rhodium ([Rh(CO)₂Cl]₂) | Ring-opening with nucleophiles | Vinyl epoxide + alcohol/amine | trans-1,2-Alkoxy alcohol or amino alcohol | acs.org |

| Palladium | [3+2] Cycloaddition | Vinyl epoxide + alkene | Substituted tetrahydrofuran | nih.gov |

| Rhodium | C-H Activation/C-C Coupling | Aromatic or aliphatic C-H bond + epoxide | Functionalized molecule with new C-C bond | nih.govunt.edu |

Reaction Mechanisms and Mechanistic Investigations

Epoxide Ring-Opening Mechanisms

The significant ring strain of the three-membered epoxide ring, arising from both angle and torsional strain, is the primary driving force for its ring-opening reactions. chemistrysteps.com This inherent reactivity allows the ring to be opened by a wide variety of reagents under different conditions, proceeding through distinct mechanistic pathways.

Under neutral or basic conditions, the epoxide ring of 3-(2-Oxiranyl)tetrahydrofuran is susceptible to direct attack by strong nucleophiles. This process occurs via a bimolecular nucleophilic substitution (SN2) mechanism. chemistrysteps.com The nucleophile attacks one of the two electrophilic carbons of the epoxide, simultaneously displacing the oxygen atom, which becomes an alkoxide. A subsequent protonation step, typically during an aqueous workup, yields the final alcohol product.

Due to the SN2 nature of the attack, the nucleophile approaches from the side opposite the C-O bond (backside attack), resulting in an inversion of stereochemistry at the site of attack. This leads to products with a trans or anti configuration between the incoming nucleophile and the newly formed hydroxyl group. libretexts.org In the case of the asymmetric epoxide in this compound, the nucleophilic attack is regioselective. Strong, sterically unhindered nucleophiles will preferentially attack the less substituted carbon atom (the terminal CH₂ group), as it is more accessible. libretexts.org

| Nucleophile | Reagent Class | Expected Product Feature |

|---|---|---|

| RO⁻ | Alkoxides | Ether-alcohol |

| RS⁻ | Thiolates | Thioether-alcohol |

| CN⁻ | Cyanides | Cyano-alcohol (nitrile) |

| RMgX | Grignard Reagents | Carbon-carbon bond formation, yielding a secondary alcohol |

| LiAlH₄ | Hydride Reagents | Reduction to an alcohol |

In the presence of a Lewis acid or under acidic conditions, the epoxide ring becomes significantly more reactive. The reaction is initiated by the coordination of the Lewis acid or a proton to the epoxide's oxygen atom. lumenlearning.com This protonation or coordination makes the oxygen a much better leaving group, weakening the C-O bonds and enhancing the electrophilicity of the ring carbons. libretexts.org

This activation allows even weak nucleophiles, such as water or alcohols, to open the ring. The regioselectivity of this reaction is typically opposite to that observed under basic conditions. The nucleophilic attack occurs preferentially at the more substituted carbon atom (the carbon attached to the tetrahydrofuran (B95107) ring). This preference is attributed to the transition state having substantial SN1 character; the positive charge that develops is better stabilized at the more substituted position. libretexts.orglumenlearning.com The mechanism is best described as a hybrid between SN1 and SN2, where the C-O bond begins to break before the nucleophile fully attacks. libretexts.org

| Lewis Acid/Catalyst | Typical Nucleophile | Predominant Site of Attack on this compound |

|---|---|---|

| H⁺ (Brønsted Acid) | H₂O, ROH | More substituted carbon |

| Mg(NTf₂)₂ | HBpin (hydroboration) | Facilitates opening via an isomerization pathway. acs.org |

| Yb(OTf)₃ | Various nucleophiles | More substituted carbon mdpi.com |

| BF₃·OEt₂ | Allylsilanes | More substituted carbon nih.gov |

Epoxide ring-opening can also be initiated through radical pathways, often mediated by transition-metal complexes or photochemical activation. nih.govresearchgate.net For instance, treatment with a single-electron reductant like a Ti(III) complex can lead to the homolytic cleavage of a C-O bond, generating a radical intermediate. nih.gov This radical is typically formed at the more substituted carbon to achieve greater stability.

Once formed, this radical intermediate can participate in various transformations. A notable example is the cation radical [3+2] cycloaddition. In this type of reaction, initiated by a species like tris(4-bromophenyl)aminium hexachloroantimonate (TBPA+·SbCl6–), the epoxide can react with an electron-rich olefin to form a substituted tetrahydrofuran ring. researchgate.net The reaction proceeds through a cation radical of the epoxide, which undergoes selective C-C or C-O bond cleavage to initiate the cycloaddition cascade.

| Initiator System | Mechanism Type | Potential Transformation |

|---|---|---|

| Cp₂TiCl₂/Zn | Transition-metal mediated radical formation | [3+2] Annulation, cyclization nih.gov |

| TBPA+·SbCl6– | Cation radical formation | [3+2] Cycloaddition with olefins researchgate.net |

| AIBN/Thiol | Free radical chain reaction | Radical addition across the ring |

Tetrahydrofuran Ring-Opening Mechanisms

In contrast to the highly strained epoxide, the tetrahydrofuran ring is a relatively stable, five-membered cyclic ether with minimal ring strain. rsc.org Consequently, its ring-opening requires more forcing conditions, typically involving strong electrophilic activation to weaken the C-O bonds.

The cleavage of the THF ring is generally initiated by a strong electrophile, such as a Brønsted or Lewis acid, which coordinates to the ring oxygen. nih.govresearchgate.net This activation creates a reactive oxonium ion intermediate, rendering the α-carbons susceptible to attack by a nucleophile. The subsequent nucleophilic attack on one of the α-carbons results in the cleavage of a C-O bond and the opening of the ring. mdpi.com

For example, solid acid catalysts like 12-tungstophosphoric acid (H₃PW₁₂O₄₀) have been shown to catalyze the cationic ring-opening polymerization of THF, where the initial step is the protonation of the THF oxygen, followed by nucleophilic attack by another THF molecule. nih.gov Similarly, various Lewis acids can promote the cleavage of THF by acyl chlorides to form chloroesters. mdpi.com

| Activator | Class | Mechanism of Action |

|---|---|---|

| H₃PW₁₂O₄₀·13H₂O | Solid Brønsted Acid | Protonates THF oxygen to initiate cationic polymerization. nih.gov |

| La(NO₃)₃·6H₂O | Lewis Acid | Catalyzes cleavage of THF with acid chlorides. mdpi.com |

| SmI₂ | Lewis Acid/Reductant | Promotes ring-opening, often with chelation control. mdpi.com |

| dipp-Imd–BH₂OTf | Boryl Triflate (Lewis Acid) | Displacement of triflate by THF forms a cationic complex susceptible to nucleophilic attack. rsc.org |

A more contemporary and powerful method for THF ring cleavage involves the use of Frustrated Lewis Pairs (FLPs). FLPs are combinations of sterically bulky Lewis acids and Lewis bases that are prevented from forming a classical adduct. nih.govresearchgate.net This unquenched reactivity allows them to act cooperatively to activate and cleave small molecules, including the otherwise stable THF ring. researchgate.net

The mechanism involves the Lewis acid component (e.g., an Al-based species) coordinating to and activating the THF oxygen. acs.org This is followed by a nucleophilic attack from the Lewis base component (e.g., a phosphine) on an adjacent α-carbon, which effects the ring-opening. researchgate.netacs.org Theoretical and experimental studies have shown that the efficiency of this process is highly dependent on the nature of the FLP. For instance, increasing the Lewis acidity of the aluminum center by using electron-withdrawing C₆F₅ groups instead of mesityl groups increases the rate of THF cleavage tenfold. researchgate.netacs.org Furthermore, computational studies indicate that a shorter distance between the Lewis acid and Lewis base centers in the FLP backbone leads to a lower activation barrier for the ring-opening reaction. nih.govnih.gov

| FLP System (Backbone) | Lewis Acid Center (R in AlR₂) | Key Finding |

|---|---|---|

| Dimethylxanthene-P/Al | Mes (Mesityl) | Baseline reactivity for THF cleavage. acs.org |

| Dimethylxanthene-P/Al | C₆F₅ (Pentafluorophenyl) | Reaction rate is 10 times faster than with Mes substituents due to increased Lewis acidity. researchgate.netacs.org |

| Dimethylxanthene-G13/P | Al, Ga, In, Tl, B | Theoretical studies show the activation barrier correlates with the LA-LB separation distance; Al/P system is most favorable. nih.gov |

Cyclization Reaction Mechanisms

The oxirane ring of this compound is a key functional group that can initiate intramolecular cyclization reactions upon ring-opening, leading to the formation of new heterocyclic systems. The mechanism of these transformations is highly dependent on reaction conditions, particularly the nature of the catalyst or promoter used.

The cyclization reactions initiated by the opening of an epoxide ring can proceed through either concerted or stepwise mechanisms. In a concerted process , the breaking of a C-O bond in the oxirane and the formation of a new bond by a nucleophile occur in a single transition state without the formation of a discrete intermediate. This is typical of SN2-type reactions.

Conversely, a stepwise process involves the formation of one or more intermediates. For epoxide ring-opening, this often occurs under acidic or Lewis acidic conditions. The reaction is initiated by protonation or coordination of the epoxide oxygen to a Lewis acid, which weakens the C-O bonds. Cleavage of one of the C-O bonds then leads to the formation of a distinct carbocation intermediate, which is subsequently trapped by a nucleophile. nih.gov Reactions involving stabilized carbocations, such as benzylic cations, are prime examples of stepwise pathways that drive cyclization. imperial.ac.uk The stability of this intermediate allows for potential rearrangements before the final bond formation occurs.

The stereochemical outcome of cyclization reactions is determined by the geometry of the transition state. In stereoselective transformations leading to substituted tetrahydrofurans, the analysis of competing transition states is critical for understanding the observed diastereoselectivity. For instance, in reactions forming 2,3-disubstituted tetrahydrofurans, the preference for a cis or trans product can be rationalized by comparing the energies of different chair-like or boat-like transition state models. nih.govimperial.ac.uk

In certain cyclizations, a cis-decalin-like transition state may be favored, leading to specific stereoisomers. nih.gov Computational studies are invaluable for visualizing these transition states and calculating their relative energies. For example, in oxonium-Prins cyclizations used to synthesize substituted THFs, the formation of 2,3-cis products can be explained by a dipseudoequatorial transition state, which minimizes steric interactions. imperial.ac.uk The stereoselectivity is therefore a result of the energetic favorability of one transition state geometry over other possibilities.

Carbocation and oxonium ion intermediates are central to many cyclization reactions involving epoxides and tetrahydrofurans, particularly under acidic conditions. nih.govimperial.ac.uk An oxonium ion is typically the first intermediate formed when the oxygen atom of the epoxide or tetrahydrofuran ring is protonated or coordinates with a Lewis acid. This activation makes the electrophilic carbon atoms more susceptible to nucleophilic attack.

In a subsequent step, the cleavage of a carbon-oxygen bond can lead to the formation of a carbocation . The stability of this carbocation is a crucial factor that often dictates the reaction pathway. For example, Lewis acid-mediated reactions of epoxides or cyclopropanes with aldehydes can proceed through stabilized carbocation intermediates that are then trapped to form a new ring. nih.gov The formation of a stable benzylic cation, for instance, can be the driving force for a cyclization reaction to proceed. imperial.ac.uk In the context of this compound, acid-catalyzed opening of the oxirane ring would proceed via an oxonium ion, which could then lead to a secondary carbocation on one of the former epoxide carbons, initiating subsequent intramolecular cyclization.

Catalysts, especially Lewis acids, play a pivotal role in controlling both the regioselectivity and stereoselectivity of reactions involving the oxirane ring. nih.govrsc.org By coordinating to the epoxide oxygen, a Lewis acid polarizes the C-O bonds, facilitating nucleophilic attack. The choice of catalyst can significantly influence which carbon of the epoxide is attacked (regioselectivity).

For instance, catalysts like Sn(OTf)₂ and SnBr₄ have been used to mediate cyclizations, where they activate the substrate and control the reaction pathway. nih.govimperial.ac.uk In some cases, the catalyst and reaction conditions can be tuned to favor one stereoisomer over another. Chiral catalysts are employed to achieve enantioselectivity in annulation reactions. For example, a planar chiral [2.2]paracyclophane-based phosphine–phenol catalyst has been shown to be highly effective in (3+2) annulation reactions, producing spirooxindoles with high regio-, diastereo-, and enantioselectivity. rsc.org Similarly, a ((t)Bu-pybox)MgI₂ catalyst has been used for asymmetric [3+2] cycloadditions to produce enantioenriched tetrahydrofuran derivatives as single diastereomers. nih.gov The catalyst's structure creates a chiral environment that directs the approach of the reactants, favoring the formation of one enantiomer.

Kinetics of Ring-Opening and Cyclization Reactions

The kinetics of ring-opening and cyclization reactions determine the rate at which these transformations occur. Studies on the ring-opening polymerization (ROP) of cyclic ethers like tetrahydrofuran and cyclic esters provide a framework for understanding these kinetics. The ability of a cyclic monomer to polymerize via ring-opening is governed by both thermodynamics and kinetics. wiley-vch.de

The process often involves distinct initiation and propagation steps, each with its own rate constant (kᵢ and kₚ, respectively). researchgate.net For many systems, the initiation of the reaction can be significantly slower than the propagation of the polymer chain. researchgate.net Kinetic studies of ring-opening reactions often follow second-order kinetics. For example, the initiation reaction of hexamethylcyclotrisiloxane (D₃) with t-BuLi is irreversible and follows second-order kinetics. ntnu.no

Kinetic parameters, including activation energy (Eₐ) and frequency factor (k₀), can be determined from temperature-dependent rate data, often visualized using an Arrhenius plot. ntnu.no These parameters are crucial for predicting reaction rates under different conditions.

| Reaction System | Kinetic Model/Order | Activation Energy (Eₐ) | Key Findings |

| Ring-Opening Polymerization of L-Lactide | Initiation (kᵢ) and Propagation (kₚ) model | Not specified | At 25 °C, initiation is an order of magnitude slower than propagation. researchgate.net |

| Ring-Opening of Hexamethylcyclotrisiloxane (D₃) | Second-order kinetics | 45.8 kJ mol⁻¹ | The reaction is irreversible and highly exothermic. ntnu.no |

| Cationic ROP of Tetrahydrofuran | Cationic mechanism | Not specified | Polymerization is induced by protons from a solid acid catalyst. nih.gov |

Factors Influencing Reaction Rates and Yields

Several key factors have a pronounced impact on the reaction rates and yields:

Monomer Concentration: The concentration of this compound itself plays a crucial role. According to the principles of chemical kinetics, the rate of reaction is typically dependent on the concentration of the reactants. In polymerization reactions, a higher monomer concentration generally leads to an increased rate of propagation, as there is a greater probability of collision between the active chain end and a monomer unit.

Presence of Co-catalysts or Promoters: In certain polymerization systems, the addition of a co-catalyst or promoter is necessary to achieve efficient initiation and propagation. For example, in the cationic polymerization of tetrahydrofuran, a promoter like acetic anhydride is often required for the ring-opening to occur. mdpi.com The concentration and nature of such additives can have a profound effect on both the rate and yield of the reaction.

The interplay of these factors is summarized in the following table:

| Factor | Influence on Reaction Rate | Influence on Yield | Rationale |

| Initiator/Catalyst Concentration | Generally increases | Can increase up to an optimal point, then may decrease | Higher concentration of active species; potential for side reactions at high concentrations nih.gov |

| Monomer Concentration | Generally increases | Generally increases | Increased probability of effective collisions |

| Solvent Polarity | Can increase or decrease | Dependent on the specific reaction mechanism | Stabilization of charged intermediates vs. competitive coordination |

| Co-catalyst/Promoter | Can significantly increase | Can be essential for reaction to proceed | Facilitates initiation and propagation steps mdpi.com |

Influence of Temperature on Reaction Pathways

The Arrhenius equation describes the relationship between the rate constant (k) and temperature (T): k = A e(-Ea/RT) , where A is the pre-exponential factor, Ea is the activation energy, and R is the gas constant. Generally, an increase in temperature leads to an increase in the reaction rate, as more molecules possess sufficient energy to overcome the activation barrier. usd.edu

However, in a molecule with multiple reactive sites like this compound, temperature can have a more complex effect, influencing the selectivity of the reaction. The oxirane and tetrahydrofuran rings can both undergo ring-opening, and the relative rates of these two processes can be temperature-dependent.

Key considerations for the influence of temperature include:

Activation Energy of Competing Pathways: The oxirane ring is generally more strained than the tetrahydrofuran ring and thus might be expected to have a lower activation energy for ring-opening. At lower temperatures, the reaction pathway with the lower activation energy will be favored. As the temperature increases, there may be sufficient energy to overcome the activation barrier for the ring-opening of the tetrahydrofuran ring as well, potentially leading to a mixture of products or a different polymer microstructure.

Thermodynamic vs. Kinetic Control: At lower temperatures, reactions are often under kinetic control, meaning the product that is formed fastest will predominate. At higher temperatures, reactions can approach thermodynamic control, where the most stable product is favored. The relative stability of the intermediates and products resulting from the opening of the oxirane versus the tetrahydrofuran ring will therefore be a crucial factor at elevated temperatures.

The potential influence of temperature on the reaction pathways of this compound is outlined in the table below:

| Temperature Range | Predominant Reaction Pathway (Hypothesized) | Rationale |

| Low Temperature | Preferential ring-opening of the more strained oxirane ring. | Lower activation energy for the opening of the three-membered ring. |

| Moderate Temperature | Competitive ring-opening of both oxirane and tetrahydrofuran rings. | Sufficient thermal energy to overcome the activation barriers for both ring-opening processes. |

| High Temperature | Potential for depolymerization and side reactions. | Approaching or exceeding the ceiling temperature for polymerization; increased rates of side reactions. |

It is important to note that while these principles provide a framework for understanding the reactivity of this compound, detailed experimental and computational studies are necessary to fully elucidate the specific kinetic and thermodynamic parameters governing its reaction mechanisms.

Advanced Characterization and Analytical Methods for 3 2 Oxiranyl Tetrahydrofuran Isomers

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR)

Spectroscopic methods are fundamental in determining the molecular structure of 3-(2-Oxiranyl)tetrahydrofuran isomers. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the constitution of the molecule. The chemical shifts, coupling constants, and signal multiplicities in the ¹H NMR spectrum allow for the assignment of each proton in the tetrahydrofuran (B95107) and oxirane rings. Similarly, ¹³C NMR provides information on the carbon skeleton.

For the related compound, 3,4-epoxytetrahydrofuran, the reported ¹H NMR spectral data provides an example of the type of information obtained. chemicalbook.com

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| C-O-C (ether) | Stretching | 1150-1085 |

| Oxirane Ring | Ring breathing | ~1250 |

| Oxirane Ring | C-H stretching | ~3050-2990 |

| C-H (alkane) | Stretching | 2990-2850 |

| C-H (alkane) | Bending | 1470-1365 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating the different isomers of this compound and for assessing the purity of the synthesized compound.

Gas Chromatography (GC): GC is a suitable technique for the analysis of volatile compounds like this compound. By using an appropriate column, the different diastereomers can be separated based on their boiling points and interactions with the stationary phase. The peak area in the chromatogram can be used to determine the relative purity of the sample.

High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile platform for the separation of non-volatile or thermally labile compounds. For the isomers of this compound, normal-phase or reversed-phase HPLC could be employed. The choice of the stationary and mobile phases is critical for achieving optimal separation. Tetrahydrofuran itself is often used as a component of the mobile phase in HPLC due to its strong elution properties. restek.comwaters.compuritysolvents.com

Determination of Stereochemistry and Enantiomeric Purity (e.g., Chiral HPLC, X-ray Crystallography)

Determining the absolute and relative stereochemistry of the chiral centers in this compound is critical as different stereoisomers can exhibit distinct biological activities and chemical properties.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Chiral HPLC is the most common method for separating enantiomers and determining the enantiomeric purity of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are among the most widely used for a broad range of compounds. sigmaaldrich.comsigmaaldrich.com The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

X-ray Crystallography: For crystalline derivatives of this compound, single-crystal X-ray crystallography can provide unambiguous determination of the absolute and relative stereochemistry of all chiral centers in the molecule. This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of atoms.

Computational Methods for Conformation and Stereoisomer Analysis

Computational chemistry provides valuable insights into the three-dimensional structure and relative stabilities of the different stereoisomers and conformers of this compound.

Molecular Mechanics and Quantum Mechanics Calculations: These methods can be used to model the potential energy surface of the molecule and identify the most stable conformations of each stereoisomer. By calculating the relative energies of the different stereoisomers, it is possible to predict their relative populations at equilibrium. Such calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments.

| Computational Method | Application | Information Obtained |

| Molecular Mechanics (MM) | Conformational searching | Low-energy conformers |

| Density Functional Theory (DFT) | Geometry optimization, energy calculation | Relative stabilities of isomers, predicted NMR shifts |

| Ab initio methods | High-accuracy energy calculations | Benchmarking of DFT results |

Applications and Advanced Research Trajectories

Synthesis of Complex Natural Products and Biologically Active Molecules

The inherent chirality and functional group compatibility of 3-(2-Oxiranyl)tetrahydrofuran make it an attractive starting point for the synthesis of a wide array of natural products and molecules with significant biological activity.

Oxiranyl-tetrahydrofuran units serve as crucial chiral building blocks in the stereoselective synthesis of complex molecules. The epoxide ring provides a reactive handle for a variety of nucleophilic ring-opening reactions, allowing for the controlled installation of new stereocenters and functional groups. This strategic placement of reactive sites within a stable cyclic ether framework is instrumental in building up the core structures of many natural products. frontiersin.org A stereoselective process for preparing a tetrahydrofuran (B95107) epoxide has been developed as a versatile precursor for mono-THF and bis-THF containing acetogenins, a class of polyketides. google.com This process highlights the utility of such intermediates in a multi-step synthesis, starting from a commercially available aldehyde and proceeding through key transformations like epoxide ring-opening and cyclization. google.com

The synthesis of these key intermediates often involves highly selective reactions to establish the desired stereochemistry. For instance, asymmetric alkynylation of α-oxyaldehydes can produce adducts that are then converted into various stereoisomers of tetrahydrofuran compounds, demonstrating the divergent potential of these building blocks. frontiersin.org

Table 1: Synthetic Intermediates Derived from Oxiranyl-Tetrahydrofuran Units

| Intermediate | Key Synthetic Transformation | Target Molecule Class |

| Tetrahydrofuran epoxide | One-step epoxide ring opening and 5-exo cyclization | Acetogenins (Polyketides) |

| Chiral THF cores | Asymmetric alkynylation and stereodivergent THF ring formation | Acetogenins |

The tetrahydrofuran motif is a common structural feature in a vast number of polyketide and terpene natural products, many of which exhibit potent biological activities. nih.govnih.gov While direct examples of the total synthesis of terpenes explicitly starting from this compound are not extensively documented, the synthesis of various tetrahydrofuran-containing fragments for these natural products often involves strategies that could utilize such a precursor. For instance, the synthesis of the tetrahydropyran–tetrahydrofuran (THP–THF) core of (+)-muconin, an annonaceous acetogenin, employs key steps like Sharpless epoxidation and regio- and stereoselective exo-cyclization of an epoxy alcohol, which are conceptually similar to the transformations that this compound could undergo. fao.org

In the realm of polyketides, the synthesis of the furan-containing core of certain natural products has been accomplished through chemo- and enantioselective epoxidation followed by regioselective epoxide ring-opening, highlighting the importance of epoxide intermediates in constructing these complex structures. nih.gov The synthesis of biselide A, a marine polyketide, involves the construction of a 3-hydroxy tetrahydrofuran unit via intramolecular oxy-Michael cyclization, further emphasizing the significance of functionalized THF rings in this class of molecules. nih.gov

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. researchgate.net The functionalized nature of this compound makes it a valuable precursor for the synthesis of novel pharmaceutical and medicinal compounds. For example, a tetrahydrofuran analog of the potent anticancer natural product FR901464 was synthesized, demonstrating the exploration of this scaffold in the development of new therapeutic agents. nih.gov Although this specific analog was found to be less potent than its tetrahydropyran counterpart, it underscores the continued interest in tetrahydrofuran-containing molecules in drug discovery. nih.gov

Furthermore, the synthesis of novel tris-tetrahydrofuran protease inhibitors for HIV has been reported, showcasing the utility of multiple THF units in designing potent antiviral agents. nih.gov The development of such compounds often relies on the availability of versatile chiral building blocks, a role that this compound is well-suited to fill. The synthesis of various heterocyclic compounds with potential anticancer and antiviral activities often involves furan and tetrahydrofuran intermediates. nih.govnih.gov

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemical research. In the context of this compound synthesis, significant efforts have been directed towards aligning traditional synthetic routes with the principles of green chemistry. These approaches aim to minimize waste, reduce energy consumption, and utilize more sustainable materials.

Atom Economy Considerations

Traditional multi-step syntheses of this compound often involve the use of stoichiometric reagents and protecting groups, which can lead to the generation of significant amounts of byproducts. For instance, classical epoxidation methods using peroxy acids result in the formation of the corresponding carboxylic acid as a stoichiometric byproduct. This not only lowers the atom economy but also necessitates additional purification steps to remove the byproduct, further increasing the environmental impact.

To address these limitations, researchers have focused on developing catalytic methods that improve atom economy. For example, catalytic epoxidation reactions using molecular oxygen or hydrogen peroxide as the terminal oxidant are highly desirable as the only byproduct is water. The development of efficient and selective catalysts for these transformations is an active area of research.

| Reaction Type | Reagent/Catalyst | Byproduct | Atom Economy |

| Stoichiometric Epoxidation | m-Chloroperoxybenzoic acid (mCPBA) | m-Chlorobenzoic acid | Low |

| Catalytic Epoxidation | Titanium silicalite-1 (TS-1) / H₂O₂ | Water | High |

| Catalytic Epoxidation | Silver catalyst / O₂ | Water | High |

Solvent-Free and Microwave-Assisted Syntheses

The use of volatile organic solvents in chemical synthesis poses significant environmental and health risks. Consequently, the development of solvent-free or solvent-minimized synthetic protocols is a key objective in green chemistry. For the synthesis of this compound, solid-state reactions or reactions in aqueous media are being explored as greener alternatives.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions and improving energy efficiency. The application of microwave irradiation can often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. In the context of this compound synthesis, microwave-assisted epoxidation and cyclization reactions have shown promise in reducing energy consumption and minimizing solvent usage.

Development of More Sustainable Synthetic Routes

The pursuit of more sustainable synthetic routes to this compound involves a holistic approach that considers the entire lifecycle of the process, from the sourcing of raw materials to the final product. A key focus is the utilization of renewable feedstocks. For example, deriving the tetrahydrofuran and oxirane moieties from biomass-derived platform chemicals is a promising strategy for reducing the reliance on fossil fuels.

Furthermore, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve process efficiency and reduce waste. By minimizing intermediate purification steps, these approaches can lead to a more streamlined and environmentally friendly synthesis of this compound. The integration of biocatalysis, using enzymes to perform specific chemical transformations, also represents a promising avenue for developing highly selective and sustainable synthetic methods.

| Approach | Description | Green Chemistry Principle(s) Addressed |

| Renewable Feedstocks | Utilization of biomass-derived starting materials. | Use of Renewable Feedstocks |

| One-Pot Synthesis | Combining multiple reaction steps into a single process. | Prevention, Atom Economy |

| Biocatalysis | Employing enzymes as catalysts for specific transformations. | Catalysis, Use of Renewable Feedstocks |

Challenges and Future Research Outlook

Challenges in Controlling Stereoselectivity in Complex Systems

The 3-(2-Oxiranyl)tetrahydrofuran scaffold possesses multiple stereocenters, and achieving precise control over their relative and absolute configurations is a formidable challenge. The synthesis of substituted tetrahydrofurans and epoxides independently requires careful stereochemical consideration; when combined in one molecule, the complexity multiplies.

A primary challenge lies in the diastereoselective synthesis of the substituted tetrahydrofuran (B95107) ring. Methods such as intramolecular SN2 reactions, cycloadditions, and radical cyclizations often yield mixtures of diastereomers, with selectivity being highly dependent on substrate structure and reaction conditions. For instance, some alkylation reactions to form tetrahydrofuran rings show only modest diastereoselectivities of around 1–2:1. nih.gov Similarly, the stereochemical outcome of radical cyclizations to form polysubstituted tetrahydrofurans can be difficult to control, with alkyl-substituted precursors often yielding isomeric mixtures. chemrxiv.org

Furthermore, the stereoselective formation of the oxirane ring, typically via the epoxidation of an allylic precursor, is influenced by a subtle interplay of factors. Hydrogen bonding between an allylic hydroxyl group and the oxidant can direct the facial selectivity of the epoxidation, a phenomenon well-documented in systems using reagents like meta-chloroperoxybenzoic acid (m-CPBA). nih.govcapes.gov.br However, the stereochemical course can be reversed or altered by changing the catalyst system (e.g., to a vanadium-based catalyst) or by protecting the directing hydroxyl group. capes.gov.br In complex systems, achieving the desired syn or anti relationship between the newly formed epoxide and the substituents on the tetrahydrofuran ring requires meticulous planning and optimization.

The non-adjacent nature of the stereocenters on the tetrahydrofuran ring and the epoxide ring presents another layer of difficulty. Controlling remote stereochemistry is inherently challenging due to the conformational flexibility of the molecule, which can lead to multiple competing transition states with small energy differences. nih.gov Advanced strategies like diastereodivergent synthesis, which uses catalyst control to selectively form any given diastereomer of a product, are still rare and represent a significant frontier in this area. researchgate.net

| Synthetic Method | Stereoselectivity Challenge | Typical Diastereomeric Ratios (d.r.) |

| Intramolecular Alkylation/Etherification | Modest control, dependent on substituent interactions. | 1:1 to 10:1 nih.gov |

| Radical Cyclization of Epoxides | Substrate-dependent; alkyl precursors often give mixtures. | >20:1 (aryl) to 5:1 (alkyl) chemrxiv.org |

| Epoxidation of Allylic Tetrahydrofurans | Highly dependent on directing groups (e.g., -OH) and catalyst choice (syn vs. anti). | Can range from low selectivity to >99:1 capes.gov.bracs.org |

| [3+2] Annulation Reactions | Can be highly diastereoselective but sensitive to Lewis acid and substrate structure. | 4:1 to >20:1 nih.gov |

Development of More Efficient and Sustainable Catalytic Systems

Future research will undoubtedly focus on developing catalytic systems for the synthesis of this compound and its derivatives that are not only efficient but also adhere to the principles of green chemistry. This involves the use of renewable feedstocks, environmentally benign reagents and solvents, and catalysts that are recoverable and reusable.

Greener Epoxidation Methodologies: For the formation of the oxirane ring, the focus is on replacing stoichiometric oxidants with catalytic systems that use green oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP), whose primary byproduct is water. researchgate.netchemrxiv.org Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and recycled, simplifying purification and reducing waste. acs.orgacs.org Materials such as magnesium oxide, hydrotalcites, and metal-functionalized zeolites (e.g., Sn-Beta) have shown promise as robust, reusable catalysts for epoxidation reactions. nih.govjrasb.com Biocatalysis, using enzymes like epoxide hydrolases, also represents a powerful green chemistry tool for the synthesis and resolution of chiral epoxides. mdpi.com

| Catalytic System | Component | Key Features | Sustainability Aspect |

| Photocatalysis | Tetrahydrofuran | Visible-light mediated, mild conditions. nih.gov | Energy efficiency, avoidance of harsh reagents. |

| Biomass Conversion | Tetrahydrofuran | Utilizes renewable feedstocks like pentoses. ucdavis.edunih.gov | Use of renewable resources, reduced reliance on fossil fuels. |

| Heterogeneous Catalysis | Epoxide | Solid catalysts (e.g., MgO, Sn-Beta). nih.govjrasb.com | Catalyst recyclability, simplified purification. |

| Biocatalysis | Epoxide | Enzyme-catalyzed reactions (e.g., epoxide hydrolases). mdpi.com | High selectivity, biodegradable catalyst, mild conditions. |

| Green Oxidants | Epoxide | Use of H₂O₂ or TBHP. researchgate.netnih.gov | Atom economy, formation of benign byproducts (water). |

Exploration of Novel Reactivity Patterns for Oxiranyl-Tetrahydrofuran Scaffolds

The bifunctional nature of this compound offers a rich platform for exploring novel reactivity patterns, leading to the rapid construction of molecular complexity. The interplay between the stable tetrahydrofuran core and the reactive epoxide ring can be exploited in cascade or tandem reactions.

Epoxide Ring-Opening Cascades: The epoxide is a versatile electrophile that can be opened by a wide range of nucleophiles (e.g., amines, alcohols, thiols, organometallics). A key area for future exploration is the use of this ring-opening as the initiating step in a cascade sequence. For example, intramolecular cyclization of the intermediate formed after nucleophilic attack could lead to the synthesis of novel bicyclic or spirocyclic ether systems. The tetrahydrofuran ring can act as a stereodirecting element or a conformational anchor in these transformations.

Cycloaddition Reactions: The oxirane ring can participate in formal cycloaddition reactions. For instance, Lewis acid-catalyzed [3+2] cycloadditions between epoxides and alkenes have been shown to produce new, highly substituted tetrahydrofuran rings. nih.govchemrxiv.org Applying this reactivity to the this compound scaffold could provide access to complex bis-tetrahydrofuran systems, which are motifs found in some natural products.